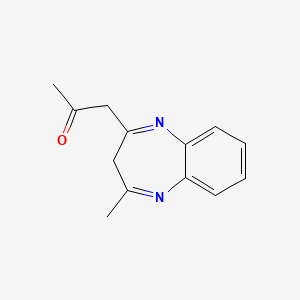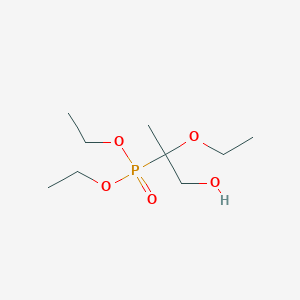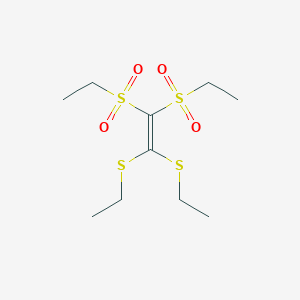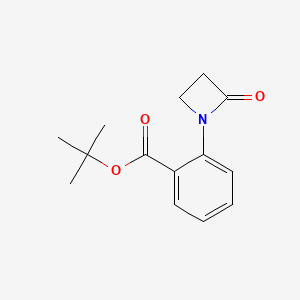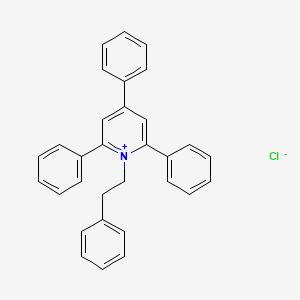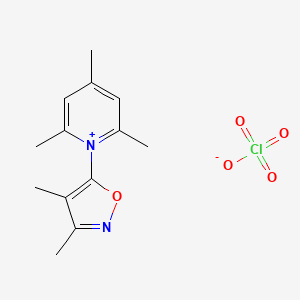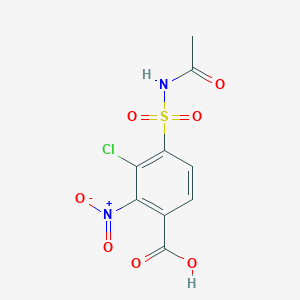![molecular formula C17H12N2 B14385550 2-Phenylpyrazolo[1,5-B]isoquinoline CAS No. 89877-07-6](/img/structure/B14385550.png)
2-Phenylpyrazolo[1,5-B]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrazolo[1,5-B]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-B]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed annulation reaction, which proceeds efficiently in water under a nitrogen atmosphere. The reaction involves the use of Cu(OAc)2·H2O and AgSbF6 as catalysts, leading to high yields of the desired product . Another method involves the 1,3-dipolar cycloaddition of pyrazole derivatives with aromatic ketones, which also yields the target compound with good efficiency .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[1,5-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Phenylpyrazolo[1,5-B]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-B]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and signaling pathways . Additionally, its role as a phosphodiesterase 10A inhibitor involves the inhibition of the enzyme’s activity, leading to increased levels of cyclic nucleotides and altered cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-a]isoquinoline: Shares a similar core structure but differs in the position of the pyrazole ring fusion.
Phenylpyrazole: Contains a phenyl group attached to a pyrazole ring but lacks the isoquinoline moiety.
Isoquinoline: A simpler structure that forms the basis for more complex derivatives like 2-Phenylpyrazolo[1,5-B]isoquinoline.
Uniqueness
This compound is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical properties. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
89877-07-6 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-b]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-11-16-10-14-8-4-5-9-15(14)12-19(16)18-17/h1-12H |
InChI Key |
BIKPRPWCMJVXIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C4C=CC=CC4=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


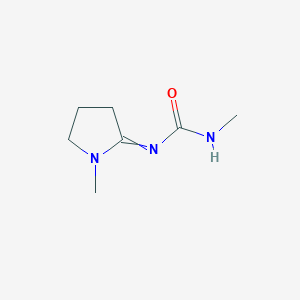
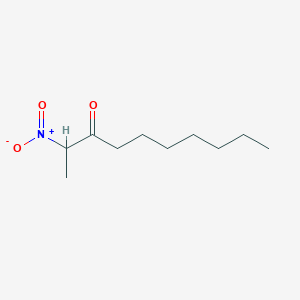
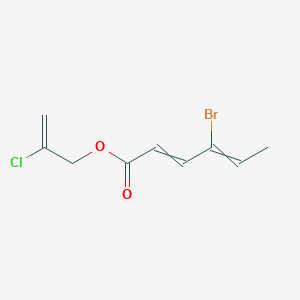
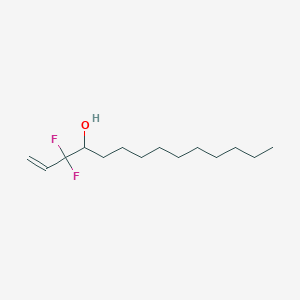
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
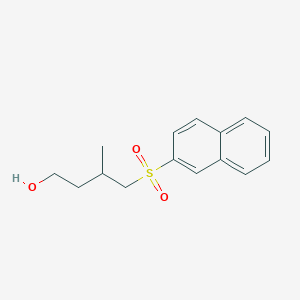
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
